3-Amino-4-(cyclopropylamino)benzonitrile

Description

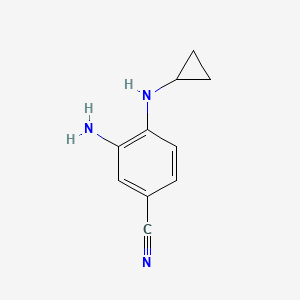

Structure

2D Structure

Propriétés

IUPAC Name |

3-amino-4-(cyclopropylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-6-7-1-4-10(9(12)5-7)13-8-2-3-8/h1,4-5,8,13H,2-3,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNLWLXUPNNEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656112 | |

| Record name | 3-Amino-4-(cyclopropylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918152-17-7 | |

| Record name | 3-Amino-4-(cyclopropylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

3-Amino-4-(cyclopropylamino)benzonitrile is a relatively new compound with the CAS registry number 918152-17-7. Its unique structure, featuring a benzonitrile core with an amino group and a cyclopropylamine moiety, suggests potential biological activities. However, as of now, comprehensive research on its biological effects remains limited.

Chemical Structure

The compound's structure can be described as follows:

- Core Structure : Benzonitrile

- Functional Groups :

- Amino group at the para position (4th position)

- Cyclopropylamine group attached to the amino group

This configuration may allow for various interactions in biological systems, particularly through hydrogen bonding and nucleophilic reactions.

Biological Activity Overview

Currently, there is no detailed information available regarding the specific biological activities or mechanisms of action for this compound. The absence of data could indicate that the compound has not been extensively studied or characterized in scientific literature.

Potential Applications

Given its structural features, this compound could potentially exhibit:

- Antiviral Properties : Similar compounds with amino and nitrile functionalities have shown antiviral activity against various viruses, including coronaviruses and other RNA viruses .

- Cytotoxic Effects : Compounds with similar structures have been tested for anti-proliferative activity against cancer cell lines, indicating a possible avenue for further exploration .

Comparative Analysis with Related Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with other compounds that possess similar functional groups.

Case Studies and Research Findings

While specific case studies focusing solely on this compound are lacking, research on related compounds provides insight into its potential:

- Antiviral Activity : Studies have indicated that compounds featuring similar structural motifs exhibit promising antiviral properties against coronaviruses. For instance, certain cyclopropylamine derivatives have shown selective efficacy against HCoV-229E and HCoV-OC43 without cellular toxicity .

- Cytotoxicity in Cancer Research : Analogous compounds have been tested for their ability to inhibit cell proliferation in various cancer types. For example, certain aminoindane derivatives demonstrated significant anti-proliferative activity against leukemia cell lines .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

Substituent-Driven Structural Variations

The biological and chemical profiles of benzonitrile derivatives are highly dependent on substituents. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Benzonitrile Derivatives

Q & A

What synthetic strategies are recommended for 3-Amino-4-(cyclopropylamino)benzonitrile, considering steric and electronic effects of the cyclopropyl group?

Methodological Answer:

Synthesis should address steric hindrance from the cyclopropyl group and ensure regioselective amination. A multi-step approach is advised:

Core Formation: Start with halogenated benzonitrile (e.g., 3-bromo-4-nitrobenzonitrile) to introduce the nitrile group and enable subsequent substitution.

Amination: Use palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for introducing the cyclopropylamine group, optimizing ligand choice (e.g., Xantphos) to enhance yield .

Purification: Recrystallization in ethanol or acetonitrile improves purity, while HPLC confirms >95% purity.

Key Considerations: Monitor reaction temperature (60–80°C) to avoid cyclopropyl ring opening.

How can solubility challenges of this compound be addressed for pharmacological assays?

Methodological Answer:

The compound’s low aqueous solubility can be mitigated via:

- Salt Formation: Co-crystallize with oxalic acid to form a water-soluble oxalate salt, as demonstrated for structurally similar benzonitriles .

- Co-Solvent Systems: Use DMSO (≤10% v/v) in PBS buffer; validate stability via UV-Vis spectroscopy over 24 hours .

- Nanoparticle Encapsulation: Employ polylactic-co-glycolic acid (PLGA) nanoparticles to enhance bioavailability for in vivo studies.

What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm) and cyclopropyl CH₂ groups (δ 1.2–1.5 ppm).

- ¹³C NMR: Confirm nitrile (C≡N) at ~115 ppm and cyclopropyl carbons at 10–15 ppm.

- Mass Spectrometry (HRMS): Verify molecular ion peak at m/z 200.12 (C₁₀H₁₂N₃).

- HPLC: Use a C18 column (acetonitrile/water gradient) to assess purity (>98% for biological assays) .

How does the cyclopropylamino group influence biological activity compared to other substituents (e.g., isopropylamino)?

Methodological Answer:

The cyclopropyl group enhances metabolic stability and target affinity due to:

- Steric Effects: Restricts rotational freedom, favoring specific receptor conformations.

- Electron-Donating Properties: Modulates electron density on the aromatic ring, improving binding to serotonin transporters (SERT) in vitro .

Experimental Design: Compare IC₅₀ values against isopropylamino analogs using competitive radioligand binding assays (e.g., [³H]citalopram for SERT).

What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation .

- First Aid: For skin contact, wash with 10% ethanol solution followed by soap and water. Eye exposure requires 15-minute flushing with saline .

- Waste Disposal: Incinerate at >800°C to prevent environmental release of cyanide derivatives.

How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or enantiomeric purity. To reconcile

Standardize Assays: Use identical cell lines (e.g., HEK-293T expressing human SERT) and buffer pH (7.4).

Chiral Separation: Employ chiral HPLC (Chiralpak AD-H column) to isolate enantiomers and test activity separately .

Meta-Analysis: Pool data from multiple studies using fixed-effects models, adjusting for covariates like incubation time .

What strategies optimize yield in large-scale synthesis without compromising purity?

Methodological Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) with ligands (BINAP or DavePhos) to maximize coupling efficiency .

- Flow Chemistry: Continuous-flow reactors reduce side reactions (e.g., ring-opening) at elevated temperatures.

- In-Line Monitoring: Use FTIR probes to track reaction progress and automate quenching at >90% conversion.

How can the compound’s pharmacokinetic profile be evaluated in preclinical models?

Methodological Answer:

- ADME Studies:

- Brain Penetration: Quantify brain-to-plasma ratio in rodents using [¹⁴C]-labeled compound and autoradiography .

What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to SERT (PDB: 5I6X). The cyclopropyl group shows hydrophobic interactions with Leu-406 and Val-481 .

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes.

- QSAR Models: Train models on benzonitrile derivatives to predict IC₅₀ values for novel analogs .

How does stereochemistry impact the compound’s pharmacological activity?

Methodological Answer:

The (R)-enantiomer typically exhibits higher target affinity due to spatial compatibility with SERT’s binding pocket.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.